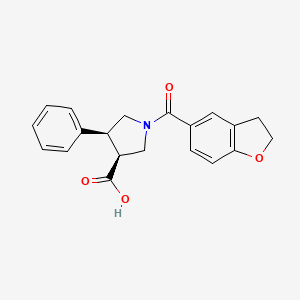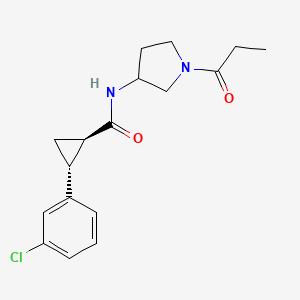![molecular formula C15H24N4O2 B7337358 (2R)-1-[5-methyl-1-(3-methylbutyl)pyrazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7337358.png)
(2R)-1-[5-methyl-1-(3-methylbutyl)pyrazole-4-carbonyl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-[5-methyl-1-(3-methylbutyl)pyrazole-4-carbonyl]pyrrolidine-2-carboxamide, also known as MPCC, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
(2R)-1-[5-methyl-1-(3-methylbutyl)pyrazole-4-carbonyl]pyrrolidine-2-carboxamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound has been studied for its potential neuroprotective effects and its ability to improve cognitive function in animal models of Alzheimer's disease. In cardiovascular disease, this compound has been shown to improve cardiac function and reduce inflammation in animal models of heart failure.
Wirkmechanismus
The exact mechanism of action of (2R)-1-[5-methyl-1-(3-methylbutyl)pyrazole-4-carbonyl]pyrrolidine-2-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in cell proliferation and survival. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in a variety of cancer cell lines. In neurology, this compound has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. In cardiovascular disease, this compound has been shown to improve cardiac function and reduce inflammation in animal models of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-1-[5-methyl-1-(3-methylbutyl)pyrazole-4-carbonyl]pyrrolidine-2-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for its target kinases. However, this compound also has several limitations, including its relatively short half-life and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on (2R)-1-[5-methyl-1-(3-methylbutyl)pyrazole-4-carbonyl]pyrrolidine-2-carboxamide, including its potential use in combination with other drugs for cancer treatment, its potential use as a neuroprotective agent in neurodegenerative diseases, and its potential use in the treatment of heart failure. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties for use in clinical settings.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promise for its potential therapeutic applications in cancer research, neurology, and cardiovascular disease. While further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties, this compound represents a promising avenue for the development of new drugs for a variety of diseases.
Synthesemethoden
(2R)-1-[5-methyl-1-(3-methylbutyl)pyrazole-4-carbonyl]pyrrolidine-2-carboxamide can be synthesized using a multistep process that involves the reaction of 5-methyl-1-(3-methylbutyl)pyrazole-4-carboxylic acid with L-proline in the presence of a coupling agent such as HATU or TBTU. The resulting intermediate is then treated with N-methylmorpholine and 1,1'-carbonyldiimidazole to form the final product, this compound.
Eigenschaften
IUPAC Name |
(2R)-1-[5-methyl-1-(3-methylbutyl)pyrazole-4-carbonyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-10(2)6-8-19-11(3)12(9-17-19)15(21)18-7-4-5-13(18)14(16)20/h9-10,13H,4-8H2,1-3H3,(H2,16,20)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIXWFWHNLLDID-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC(C)C)C(=O)N2CCCC2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1CCC(C)C)C(=O)N2CCC[C@@H]2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3R)-3-(3-bromophenyl)-3-[(4,4-difluorocyclohexanecarbonyl)amino]propanoic acid](/img/structure/B7337283.png)
![(1R,2R)-2-(3-chlorophenyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7337285.png)
![[(1R,2R)-2-pyridin-3-ylcyclopropyl]-(2-thiophen-3-ylmorpholin-4-yl)methanone](/img/structure/B7337286.png)


![[(1R,2R)-2-(3-chlorophenyl)cyclopropyl]-(3-methoxy-3-methylazetidin-1-yl)methanone](/img/structure/B7337309.png)

![4-[(1R,2R)-2-(3-chlorophenyl)cyclopropanecarbonyl]-1-ethyl-1,4-diazepan-2-one](/img/structure/B7337316.png)
![[(1R,2R)-2-(3-chlorophenyl)cyclopropyl]-(4-ethyl-2-methylpiperazin-1-yl)methanone](/img/structure/B7337327.png)
![1-(adamantane-1-carbonyl)-N-[[(2R)-oxolan-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7337328.png)
![2-cyclobutyl-2-hydroxy-N-[(1R,2R)-2-methoxycyclopentyl]acetamide](/img/structure/B7337333.png)
![(2R,3R)-N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-3-propan-2-yloxolane-2-carboxamide](/img/structure/B7337335.png)
![(1S)-2,2-dimethyl-N-(6-oxaspiro[2.5]octan-2-yl)cyclopropane-1-carboxamide](/img/structure/B7337340.png)
![(2R)-1-[4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7337353.png)
